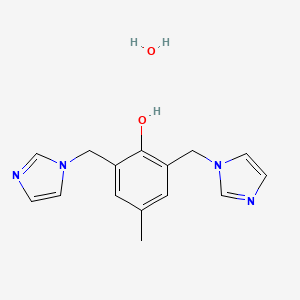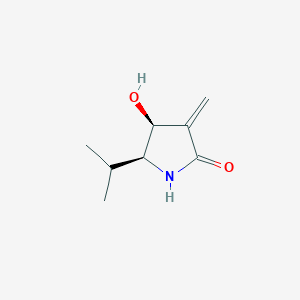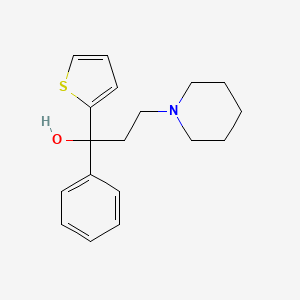
Bromoacetic acid--ethane-1,2-diol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromoacetic acid–ethane-1,2-diol (1/1) is a chemical compound that combines bromoacetic acid and ethane-1,2-diol in a 1:1 ratio. This compound is known for its applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetic acid can be synthesized through the bromination of acetic acid, typically using the Hell–Volhard–Zelinsky reaction. This involves the reaction of acetic acid with bromine in the presence of phosphorus tribromide . Ethane-1,2-diol is produced industrially from ethylene via ethylene oxide, which reacts with water to form ethane-1,2-diol .
Industrial Production Methods
The industrial production of bromoacetic acid involves the bromination of acetic acid on a large scale, often using continuous flow reactors to ensure efficient and safe production. Ethane-1,2-diol is produced in large quantities through the hydration of ethylene oxide, which is derived from ethylene .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetic acid–ethane-1,2-diol (1/1) undergoes various chemical reactions, including:
Oxidation: Ethane-1,2-diol can be oxidized to form glycolic acid or oxalic acid.
Reduction: Bromoacetic acid can be reduced to acetic acid.
Substitution: Bromoacetic acid can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products
Oxidation: Glycolic acid, oxalic acid.
Reduction: Acetic acid.
Substitution: Various substituted acetic acids depending on the nucleophile used
Applications De Recherche Scientifique
Bromoacetic acid–ethane-1,2-diol (1/1) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in biochemical studies to investigate enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of bromoacetic acid–ethane-1,2-diol (1/1) involves the alkylation of nucleophilic sites in molecules. Bromoacetic acid acts as an alkylating agent, transferring its bromoacetyl group to nucleophiles such as amines, thiols, and hydroxyl groups. This reaction can modify proteins, nucleic acids, and other biomolecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroacetic acid–ethane-1,2-diol (1/1): Similar in structure but with a chlorine atom instead of bromine.
Fluoroacetic acid–ethane-1,2-diol (1/1): Contains a fluorine atom instead of bromine.
Iodoacetic acid–ethane-1,2-diol (1/1): Contains an iodine atom instead of bromine
Uniqueness
Bromoacetic acid–ethane-1,2-diol (1/1) is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The bromine atom makes the compound a stronger alkylating agent than its chloro and fluoro analogs, while being less reactive than the iodo analog .
Propriétés
Numéro CAS |
4070-51-3 |
|---|---|
Formule moléculaire |
C4H9BrO4 |
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
2-bromoacetic acid;ethane-1,2-diol |
InChI |
InChI=1S/C2H3BrO2.C2H6O2/c3-1-2(4)5;3-1-2-4/h1H2,(H,4,5);3-4H,1-2H2 |
Clé InChI |
ZOEZCLXSVVWRPH-UHFFFAOYSA-N |
SMILES canonique |
C(CO)O.C(C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B14175350.png)
![2-[(4-Bromophenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14175353.png)

![1-[1-Benzyl-4-(benzyloxy)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14175363.png)
![3-[(2R)-2-ethoxy-2-phenylethyl]-3-methylheptane-2,6-dione](/img/structure/B14175365.png)

![Cyclohexaneacetic acid, 4-[[[2-[[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl][5-[2-(methylsulfonyl)ethoxy]-2-pyrimidinyl]amino]methyl]-4-(trifluoromethyl)phenyl]ethylamino]methyl]-, trans-](/img/structure/B14175368.png)


![1,3,8-Trimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14175377.png)




